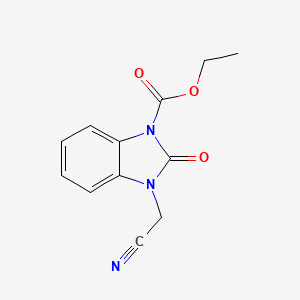
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core, a cyanomethyl group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate typically involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, with a base like potassium carbonate or sodium ethoxide to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted benzimidazole derivatives with various functional groups attached to the nitrogen atoms.
科学研究应用
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In medicinal applications, this inhibition can lead to therapeutic effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Ethyl 2-oxobenzimidazole-1-carboxylate: Lacks the cyanomethyl group, resulting in different chemical reactivity and biological activity.
Methyl 3-(cyanomethyl)-2-oxobenzimidazole-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Ethyl 3-(aminomethyl)-2-oxobenzimidazole-1-carboxylate: The cyano group is replaced with an amino group, leading to different chemical and biological properties
Uniqueness
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is unique due to its combination of a benzimidazole core with a cyanomethyl group and an ethyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC 名称 |
ethyl 3-(cyanomethyl)-2-oxobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)15-10-6-4-3-5-9(10)14(8-7-13)11(15)16/h3-6H,2,8H2,1H3 |
InChI 键 |
OXEJYDKHJKWROM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC#N |
规范 SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


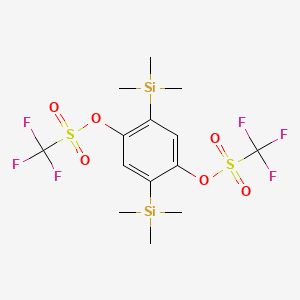
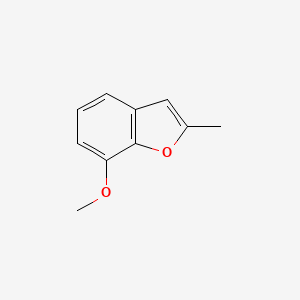
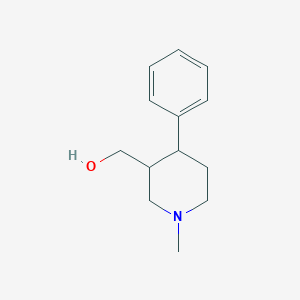
![2-(1a,6-Dihydro-1h-cyclopropa[a]inden-6a-yl)-4,5-dihydro-1h-imidazole](/img/structure/B1640630.png)
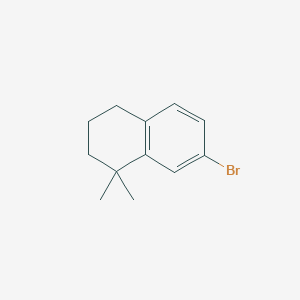
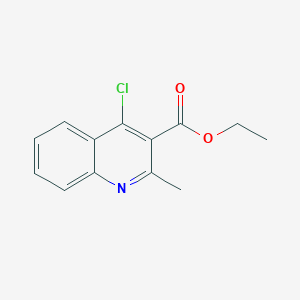
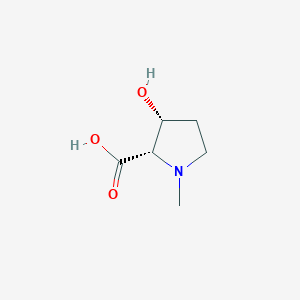
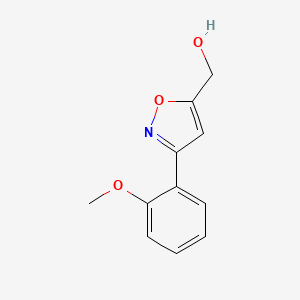
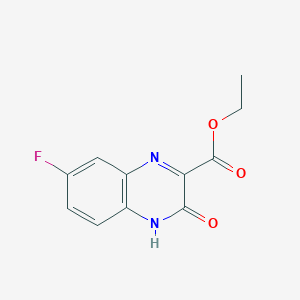
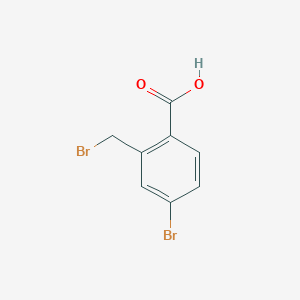
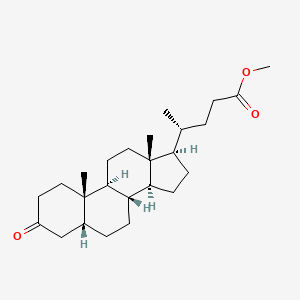
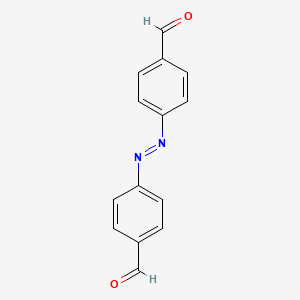
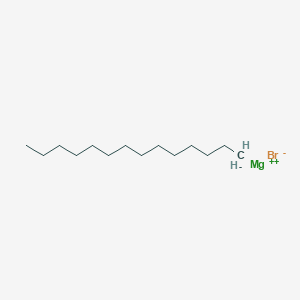
![gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone](/img/structure/B1640686.png)
